molecular formula C20H17Cl2N3O3S B3534935 N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B3534935
M. Wt: 450.3 g/mol
InChI Key: FGIYWMWULPKRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with similar structures to the one you mentioned are often used in the synthesis of pharmaceuticals, herbicides, and insecticides . They can also be used as intermediates in the manufacture of dyes and cosmetic products .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information on the compound’s molecular weight, chemical formula, and the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are determined by its molecular structure. For example, compounds with an amine group (-NH2) can react with acids to form amides, while compounds with a carboxylic acid group (-COOH) can react with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These can include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA . The exact mechanism of action can vary greatly depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive, while others might be flammable or explosive . It’s important to handle all chemicals with care and to follow appropriate safety procedures .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential uses, the current state of knowledge about it, and the availability of funding for research . Potential areas for future research might include exploring new synthesis methods, investigating its mechanism of action, or studying its potential applications .

properties

IUPAC Name

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S/c21-16-4-6-19(7-5-16)29(27,28)25(18-3-1-2-17(22)12-18)14-20(26)24-13-15-8-10-23-11-9-15/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIYWMWULPKRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

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